molecular formula C20H13Cl2NO5 B6523251 methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate CAS No. 883511-10-2

methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

Cat. No.: B6523251
CAS No.: 883511-10-2
M. Wt: 418.2 g/mol
InChI Key: KIQJPUNYOBOHLS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is a useful research compound. Its molecular formula is C20H13Cl2NO5 and its molecular weight is 418.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.0170779 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate (CAS Number: 883511-10-2) is a synthetic compound belonging to the class of pyranochromenes. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

PropertyValue
Molecular FormulaC20H13Cl2NO5
Molecular Weight418.2 g/mol
CAS Number883511-10-2

Research indicates that compounds within the pyranochromene class exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms of action for this compound are not fully elucidated but may involve:

  • Inhibition of Kinases : Similar compounds have shown inhibitory activity against various kinases, such as EGFR and VEGFR-2. These kinases are crucial in cancer cell proliferation and angiogenesis .
  • Cytotoxic Effects : Preliminary studies have demonstrated that related compounds exhibit cytotoxicity against several cancer cell lines (e.g., MCF-7, HCT-116). These studies typically utilize assays such as MTT to assess cell viability and determine IC50 values .

Anticancer Activity

A significant focus of recent studies has been on the anticancer properties of this compound. In vitro assays have indicated promising results:

  • Cell Lines Tested : The compound was evaluated against multiple human cancer cell lines:
    • Breast Cancer : MCF-7
    • Colon Cancer : HCT-116
    • Prostate Cancer : PC-3
    • Lung Cancer : A549
    • Liver Cancer : HepG-2

The results showed selective cytotoxicity towards malignant cells while exhibiting lower toxicity towards normal cell lines (e.g., WI-38) .

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence suggesting anti-inflammatory effects. Compounds similar to methyl 2-amino derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study involving a series of pyranochromene derivatives found that those with electron-donating groups exhibited enhanced activity against cancer cell lines compared to those without such modifications. Methyl 2-amino derivatives were highlighted for their potential in further development as anticancer agents .
  • In Silico Studies :
    • Molecular docking studies have provided insights into the binding affinities of methyl 2-amino derivatives with target proteins involved in cancer progression. These studies suggest a strong interaction with the active sites of kinases like EGFR and VEGFR .

Properties

IUPAC Name

methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO5/c1-26-19(24)16-14(13-10(21)6-4-7-11(13)22)15-17(28-18(16)23)9-5-2-3-8-12(9)27-20(15)25/h2-8,14H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQJPUNYOBOHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.